molecular formula C10H11BrN2 B2906243 5-bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine CAS No. 331777-85-6

5-bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine

Cat. No.: B2906243
CAS No.: 331777-85-6
M. Wt: 239.116
InChI Key: AHSNZIUQJNPBDY-UHFFFAOYSA-N
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Description

5-bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C10H11BrN2 and a molecular weight of 239.11 g/mol. This compound is characterized by a pyrrolo[2,3-b]pyridine core structure substituted with a bromine atom at the 5-position and three methyl groups at the 2, 3, and 3 positions. It is commonly used as a building block in organic synthesis and pharmaceutical research.

Mechanism of Action

Target of Action

The primary targets of 5-bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine are currently unknown. This compound is a heterocyclic compound that contains a bromine atom and a pyrrolopyridine ring structure . It is commonly used in pharmaceutical research as a building block for the synthesis of potential drug candidates .

Mode of Action

It is known that the compound interacts with its targets via its bromine atom and pyrrolopyridine ring structure . The specific interactions and resulting changes depend on the nature of the target and the context of the biochemical pathway in which it is involved.

Biochemical Pathways

It is known that pyrrolopyrazine derivatives, a related class of compounds, have shown activity on kinase inhibition . The downstream effects of this inhibition would depend on the specific kinase targeted and the biological processes it regulates.

Pharmacokinetics

It is known that the compound has a molecular weight of 23911 , which could influence its absorption and distribution. Its boiling point is 295.0±40.0 °C at 760 mmHg , which could impact its stability and hence its bioavailability.

Result of Action

Given its use as a building block in pharmaceutical research , it is likely that its effects would be dependent on the specific drug candidate it is used to synthesize.

Preparation Methods

The synthesis of 5-bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrrolo[2,3-b]pyridine core.

    Methylation: The methyl groups are introduced through alkylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

5-bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: It serves as a precursor in the development of new drugs targeting specific biological pathways.

    Industry: The compound is utilized in the production of advanced materials and specialty chemicals.

Comparison with Similar Compounds

5-bromo-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds, such as:

    2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine: Lacks the bromine atom at the 5-position, resulting in different reactivity and applications.

    5-chloro-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine: Substitutes chlorine for bromine, leading to variations in chemical properties and biological activities.

    5-fluoro-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-bromo-2,3,3-trimethylpyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2/c1-6-10(2,3)8-4-7(11)5-12-9(8)13-6/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHSNZIUQJNPBDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C1(C)C)C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To 40 g of 2,5-dibromopyridine in 200 mL of 2-methoxyethanol is added 53 mL of anhydrous hydrazine and the mixture is heated at 110° C. for 3 hours to generate the 5-bromo-2-hydrazinopyridine. A mixture of 10 g of this hydrazinopyridine is heated at reflux overnight with 11 mL of 3-methyl-2-butanone in 40 mL of benzene equipped, using a condenser equipped with a Dean-Stark trap. All of the volatile components are removed under reduced pressure and the resulting residue is heated in 62 g of polyphosphoric acid at 140° C. for 45 minutes. The reaction mixture is poured into water, neutralized with sodium hydroxide and extracted with ethyl acetate. The resulting crude residue is purified by chromatography on silica gel, eluting with 1:1 ethyl acetate/hexanes, to yield 1.44 g of the product.
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40 g
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53 mL
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200 mL
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10 g
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11 mL
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40 mL
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Synthesis routes and methods II

Procedure details

Compound 3 was prepared analogously to compound 1 (Example 1), except that 2,5-dibromopyridine was used as a starting material.
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